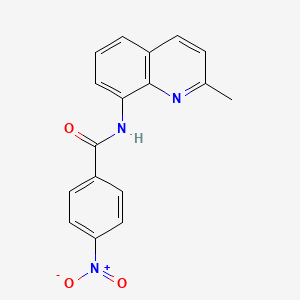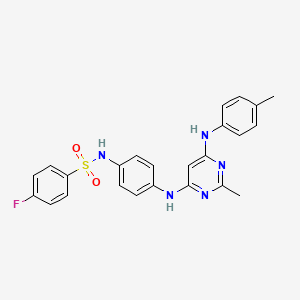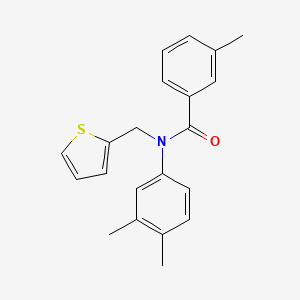
N-(2-methylquinolin-8-yl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylquinolin-8-yl)-4-nitrobenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline moiety substituted with a methyl group at the 2-position and a nitrobenzamide group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-4-nitrobenzamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Nitration of 4-aminobenzamide: The nitration of 4-aminobenzamide can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The final step involves the coupling of 2-methylquinoline with 4-nitrobenzamide under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(2-methylquinolin-8-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methyl group at the 2-position of the quinoline ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 2-carboxyquinoline derivatives.
Reduction: 4-amino-N-(2-methylquinolin-8-yl)benzamide.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N-(2-methylquinolin-8-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of N-(2-methylquinolin-8-yl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: The compound could inhibit specific enzymes involved in disease pathways.
Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.
Modulating signaling pathways: The compound could affect various cellular signaling pathways, leading to altered cell behavior.
相似化合物的比较
Similar Compounds
- N-(2-methylquinolin-8-yl)-2-chlorobenzamide
- N-(2-methylquinolin-8-yl)-4-bromobenzamide
- N-(2-methylquinolin-8-yl)-4-aminobenzamide
Uniqueness
N-(2-methylquinolin-8-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a quinoline moiety, which can impart distinct chemical and biological properties. The nitro group can participate in reduction reactions to form amines, while the quinoline moiety can engage in various aromatic substitution reactions, making this compound versatile for further chemical modifications.
属性
分子式 |
C17H13N3O3 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC 名称 |
N-(2-methylquinolin-8-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H13N3O3/c1-11-5-6-12-3-2-4-15(16(12)18-11)19-17(21)13-7-9-14(10-8-13)20(22)23/h2-10H,1H3,(H,19,21) |
InChI 键 |
ZXTQUOZGYGTJLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11338605.png)
![N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11338608.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11338613.png)
![4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11338617.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B11338618.png)

![N-(3-chloro-4-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338624.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338636.png)
![2-anilino-4-methyl-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11338640.png)
![10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11338642.png)
![3-(4-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338647.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11338649.png)

![5-methoxy-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11338652.png)
